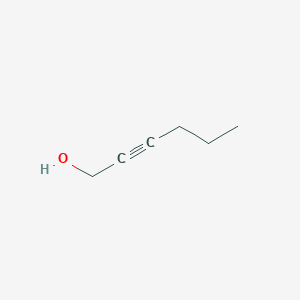

Hex-2-yn-1-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

hex-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-2-3-4-5-6-7/h7H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTDWSZJDLLLTMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC#CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90227229 | |

| Record name | Hex-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90227229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

764-60-3 | |

| Record name | 2-Hexyn-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=764-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hex-2-yn-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hex-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90227229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hex-2-yn-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.025 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Hex-2-yn-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Hex-2-yn-1-ol (CAS No: 764-60-3), a versatile building block in organic synthesis with applications in the pharmaceutical and fine chemical industries.[1] The information presented herein is intended to support research and development activities by providing reliable physical data and standardized experimental protocols.

Physicochemical Data

The fundamental physical characteristics of this compound are summarized in the table below. These values are critical for a variety of applications, from reaction setup and solvent selection to purification and storage.

| Property | Value | Source(s) |

| Molecular Formula | C6H10O | [1][2] |

| Molecular Weight | 98.14 g/mol | [1][2][3] |

| Appearance | Colorless to yellowish clear liquid | [2][4] |

| Melting Point | -52.5 °C | [2][4] |

| Boiling Point | 66-67 °C at 10 mmHg | [2][5] |

| Density | 0.893 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.4536 | [2][5] |

| Flash Point | 68 °C (154.4 °F) | [2] |

| Water Solubility | Soluble | [1][2][5] |

| pKa | 13.00 ± 0.10 (Predicted) | [2] |

Experimental Protocols

The following sections detail standardized laboratory procedures for the determination of the key physical properties of this compound. These protocols are based on established methodologies and are intended to ensure accurate and reproducible results.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[6][7] The capillary method is a common and reliable technique for determining the boiling point of small quantities of liquid.

Apparatus:

-

Thiele tube or other heating bath (e.g., oil bath)

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube (fusion tube)

-

Rubber band or thread for attachment

-

Heat source (e.g., Bunsen burner or hot plate)

Procedure:

-

Fill the small test tube with a few milliliters of this compound.[7]

-

Place a capillary tube, with its sealed end uppermost, into the test tube containing the liquid.[6]

-

Attach the test tube to a thermometer using a rubber band or thread.[6] The bottom of the test tube should be level with the thermometer bulb.

-

Immerse the assembly into a Thiele tube or an oil bath, ensuring the liquid level in the bath is above the level of the sample in the test tube.[6]

-

Gently heat the apparatus.[6]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[6]

-

Continue heating until a continuous and rapid stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[6] Record this temperature.

Density is the mass of a substance per unit volume.[8] For liquids, it can be accurately determined using a pycnometer or more simply with a graduated cylinder and a balance.

Apparatus:

-

Pycnometer (for high accuracy) or a 10 mL graduated cylinder

-

Analytical balance

-

Thermometer

Procedure (using a graduated cylinder):

-

Measure and record the mass of a clean, dry 10 mL graduated cylinder.[8][9]

-

Add a known volume (e.g., 5 mL) of this compound to the graduated cylinder. Record the exact volume, reading from the bottom of the meniscus.[8]

-

Measure and record the mass of the graduated cylinder containing the liquid.[8][9]

-

Measure and record the temperature of the liquid.[10]

-

Calculate the mass of the liquid by subtracting the mass of the empty cylinder from the mass of the filled cylinder.[9]

-

Calculate the density using the formula: Density = Mass / Volume.[8]

The refractive index is a dimensionless number that describes how fast light travels through a material. It is a characteristic property of a substance and is temperature-dependent. The Abbe refractometer is a common instrument for this measurement.[11]

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper or pipette

-

Lens paper and ethanol or acetone for cleaning

Procedure:

-

Ensure the prisms of the Abbe refractometer are clean and dry.

-

Calibrate the instrument using a standard liquid with a known refractive index (e.g., distilled water).

-

Using a dropper, place a few drops of this compound onto the surface of the measuring prism.

-

Close the prisms and allow the liquid to spread into a thin film.

-

Allow the sample to equilibrate to the desired temperature (typically 20°C) by circulating water from a constant temperature bath through the instrument.

-

Look through the eyepiece and adjust the control knob until the boundary line between the light and dark fields is sharp and centered in the crosshairs.

-

If a color fringe is present, adjust the compensator dial to eliminate it.

-

Read the refractive index value directly from the instrument's scale.

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Apparatus:

-

Small test tubes

-

Vortex mixer or stirring rod

-

Graduated pipettes

Procedure:

-

Place a small, measured amount of this compound (e.g., 0.1 mL) into a test tube.[12]

-

Add a small, measured volume of the solvent to be tested (e.g., 1 mL of water) to the test tube.[12]

-

Vigorously shake or vortex the test tube for a set period (e.g., 1-2 minutes).[12]

-

Observe the mixture. If the liquid forms a single, clear phase, it is considered soluble. If two distinct layers are present or the mixture is cloudy, it is considered insoluble or partially soluble.

-

This can be repeated with various solvents (e.g., ethanol, diethyl ether, acetone) to determine its solubility profile.

Logical Workflow for Compound Characterization

While specific signaling pathways for this compound are not extensively documented, its utility in drug development and organic synthesis necessitates a systematic approach to its characterization and application. The following diagram illustrates a logical workflow from initial characterization to potential application.

Caption: Logical workflow for the characterization and application of this compound.

References

- 1. Buy this compound | 764-60-3 [smolecule.com]

- 2. 2-Hexyn-1-ol CAS#: 764-60-3 [amp.chemicalbook.com]

- 3. This compound | C6H10O | CID 69818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. chembk.com [chembk.com]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 9. wjec.co.uk [wjec.co.uk]

- 10. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 11. pubs.aip.org [pubs.aip.org]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Hex-2-yn-1-ol: A Technical Overview of its Properties and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of Hex-2-yn-1-ol, alongside a detailed examination of its applications in organic synthesis. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and other scientific disciplines where the manipulation and understanding of versatile chemical building blocks are paramount.

Core Molecular Data

This compound is a bifunctional organic molecule containing both a hydroxyl group and an alkyne functional group. This unique structural arrangement makes it a valuable intermediate in a variety of chemical transformations. The fundamental molecular properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C6H10O | [1][2][3][4][5] |

| Molecular Weight | 98.14 g/mol | [1][3][4][6] |

| IUPAC Name | This compound | [1][3] |

| Synonyms | 2-Hexyn-1-ol, 2-Hexynol | [1][3][4][5] |

| CAS Number | 764-60-3 | [2][4] |

Synthetic Applications and Experimental Protocols

This compound and its derivatives are pivotal starting materials in the synthesis of more complex molecules, including pharmaceuticals and fine chemicals.[1][3] The presence of both a nucleophilic hydroxyl group and an electrophilic alkyne allows for a diverse range of chemical modifications.

One notable application of a derivative of this class of compounds is in the stereoselective synthesis of tetrahydronaphthalenes, which are structural motifs found in a variety of biologically active compounds. The following experimental protocol details the intramolecular Friedel-Crafts cyclization of an α-hydroxy-α-alkenylsilane derived from a phenyl-substituted analog of this compound.[2]

Experimental Protocol: Intramolecular Friedel-Crafts Cyclization

Objective: To synthesize an enantio-enriched tetrahydronaphthalene via a stereoselective acid-catalyzed intramolecular Friedel-Crafts cyclization.

Starting Material: (R)-α-hydroxy-α-alkenylsilane (derived from 2-Hexyn-1-ol, 6-phenyl-).[2]

Reagents and Materials:

-

(R)-α-hydroxy-α-alkenylsilane

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

-

3Å Molecular Sieves (MS)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous solution of NaHCO₃

-

Anhydrous Na₂SO₄

-

Silica gel for column chromatography

Procedure:

-

To a solution of (R)-α-hydroxy-α-alkenylsilane (1.0 mmol) in dichloromethane (10 mL), add 3Å molecular sieves.

-

Cool the mixture to -78 °C.

-

Add TMSOTf (0.2 equivalents) dropwise to the cooled mixture.

-

Stir the reaction mixture at -78 °C for 21 hours.

-

Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

-

Separate the aqueous layer and extract it with dichloromethane.

-

Combine the organic layers, dry them over anhydrous Na₂SO₄, and then concentrate under reduced pressure.

-

Purify the resulting residue by column chromatography on silica gel to yield the tetrahydronaphthalene product.[2]

Logical Workflow of Synthesis and Cyclization

The following diagram illustrates the logical progression from the precursor, a derivative of this compound, to the final cyclized product.

Caption: Synthetic workflow from a this compound derivative to a tetrahydronaphthalene.

While direct involvement of this compound in specific signaling pathways is not extensively documented in publicly available literature, its utility as a precursor for biologically active molecules underscores its importance in drug discovery and development.[1] The reactivity of its functional groups allows for the construction of diverse molecular architectures, which can then be screened for various therapeutic activities.

References

- 1. Buy this compound | 764-60-3 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Showing Compound 2-Hexen-1-ol (FDB002930) - FooDB [foodb.ca]

- 5. 2-Hexyn-1-ol, 2-Hexynol, this compound, 2-Hexyne-1-ol, 1-Hydroxy-2-hexyne, 764-60-3, 2-hexenol, Hexyn, Mumbai, India [jaydevchemicals.com]

- 6. This compound | C6H10O | CID 69818 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Hex-2-yn-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hex-2-yn-1-ol is a valuable propargyl alcohol derivative utilized as a key intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals and fragrances.[1] Its bifunctional nature, containing both a hydroxyl group and an alkyne moiety, allows for diverse chemical transformations. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, complete with detailed experimental protocols, quantitative data, and visual diagrams to facilitate understanding and replication in a laboratory setting. The methods discussed herein focus on the alkynylation of butanal, a common and effective strategy for the preparation of this target molecule.

Introduction

This compound (CAS No: 764-60-3) is a six-carbon acetylenic alcohol with the molecular formula C₆H₁₀O.[2] The presence of both a nucleophilic hydroxyl group and a reactive carbon-carbon triple bond makes it a versatile building block in organic synthesis. This guide will explore the most prevalent and practical methods for its synthesis, with a focus on providing actionable experimental details for researchers in the field.

Core Synthesis Methodologies

The synthesis of this compound is most commonly achieved through the nucleophilic addition of an acetylide to butanal. This can be accomplished using various organometallic reagents, primarily Grignard reagents or lithium acetylides.

Grignard Reaction: Alkynylation of Butanal

The Grignard reaction is a robust and widely used method for forming carbon-carbon bonds. In the context of this compound synthesis, this involves the reaction of an ethynyl Grignard reagent with butanal. The Grignard reagent is typically prepared in situ from a suitable starting material and magnesium metal.

Reaction Scheme:

Figure 1: General scheme for the Grignard synthesis of this compound.

Experimental Protocol:

This protocol is adapted from general procedures for Grignard reactions with aldehydes.

Materials:

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Acetylene gas (purified) or Ethynylmagnesium bromide solution

-

Butanal

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Iodine crystal (for initiation)

Procedure:

-

Preparation of Ethylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine. A solution of ethyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, which is evident by the disappearance of the iodine color and gentle refluxing. After the addition is complete, the mixture is refluxed until most of the magnesium has reacted.

-

Formation of Ethynylmagnesium Bromide: The freshly prepared ethylmagnesium bromide solution is cooled in an ice bath. Purified acetylene gas is bubbled through the solution, or a solution of ethynylmagnesium bromide in THF is added.

-

Reaction with Butanal: A solution of butanal in anhydrous diethyl ether is added dropwise to the stirred Grignard reagent at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

-

Work-up and Isolation: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to yield pure this compound.

Quantitative Data:

| Parameter | Value | Reference |

| Reactant Ratio | Butanal:Ethynylmagnesium Bromide (1:1.2) | General Practice |

| Reaction Time | 2-4 hours | General Practice |

| Reaction Temperature | 0°C to room temperature | General Practice |

| Yield | 60-80% (typical) | Estimated |

Lithium Acetylide Addition

An alternative to the Grignard reaction is the use of lithium acetylide, which can be generated by treating acetylene with a strong base like n-butyllithium. Lithium acetylides are highly nucleophilic and react efficiently with aldehydes.

Reaction Scheme:

Figure 2: Synthesis of this compound via lithium acetylide addition.

Experimental Protocol:

-

Preparation of Lithium Acetylide: A solution of n-butyllithium in hexane is added to a solution of acetylene in anhydrous THF at low temperature (-78°C).

-

Reaction with Butanal: Butanal is then added dropwise to the lithium acetylide solution at -78°C. The reaction mixture is stirred at this temperature for a specified time and then allowed to warm to room temperature.

-

Work-up and Isolation: The reaction is quenched with water. The product is extracted with an organic solvent, and the organic layer is dried and concentrated.

-

Purification: The crude product is purified by vacuum distillation.

Quantitative Data:

| Parameter | Value | Reference |

| Reactant Ratio | Butanal:Lithium Acetylide (1:1.1) | General Practice |

| Reaction Time | 1-3 hours | General Practice |

| Reaction Temperature | -78°C to room temperature | General Practice |

| Yield | 70-90% (typical) | Estimated |

Other Synthetic Approaches

While alkynylation of butanal is the most direct route, other methods for the synthesis of this compound have been reported, including:

-

Reaction of Propargyl Bromide with an appropriate organometallic reagent followed by reaction with an epoxide.

-

Reduction of Hex-2-ynal: The corresponding aldehyde, hex-2-ynal, can be selectively reduced to the primary alcohol using a mild reducing agent such as sodium borohydride.[1]

-

Hydrolysis of 2-Hexyne derivatives. [1]

Experimental Workflow and Logic

The general workflow for the synthesis of this compound involves several key stages, from reagent preparation to final product purification.

Figure 3: General experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is readily achievable through the alkynylation of butanal using either Grignard or lithium acetylide reagents. These methods offer good to excellent yields and are amenable to laboratory-scale preparations. The choice of reagent may depend on the availability of starting materials and the desired scale of the reaction. Careful control of anhydrous conditions is paramount to the success of these syntheses. The protocols and data presented in this guide provide a solid foundation for researchers to successfully synthesize and utilize this important chemical intermediate.

References

Spectroscopic Profile of Hex-2-yn-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Hex-2-yn-1-ol (CAS No: 764-60-3), a valuable building block in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in research and development.

Core Spectroscopic Data

The following sections present the key spectroscopic data for this compound, summarized in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The proton (¹H) and carbon-13 (¹³C) NMR data provide detailed information about the chemical environment of each nucleus.

¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.22 | d (doublet) | 2H | H-1 (-CH₂OH) |

| ~2.15 | t (triplet) | 2H | H-4 (-C≡C-CH₂-) |

| ~1.70 | s (singlet) | 1H | OH |

| ~1.49 | sextet | 2H | H-5 (-CH₂-CH₃) |

| ~0.95 | t (triplet) | 3H | H-6 (-CH₃) |

Note: The exact chemical shifts, multiplicities, and coupling constants can vary depending on the solvent and spectrometer frequency. The data presented is a representative interpretation.

¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~85.5 | C-3 (-C≡C-) |

| ~78.5 | C-2 (-C≡C-) |

| ~51.5 | C-1 (-CH₂OH) |

| ~22.0 | C-5 (-CH₂-CH₃) |

| ~20.5 | C-4 (-C≡C-CH₂-) |

| ~13.5 | C-6 (-CH₃) |

Note: The assignments are based on typical chemical shift values for alkynyl alcohols.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[1]

Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3370 | Strong, Broad | O-H stretch (alcohol) |

| ~2960, 2930, 2870 | Medium-Strong | C(sp³)-H stretch (alkyl) |

| ~2230 | Weak-Medium | C≡C stretch (internal alkyne) |

| ~1020 | Strong | C-O stretch (primary alcohol) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The data presented is for electron ionization (EI).

Major Fragmentation Peaks in the Mass Spectrum of this compound

| m/z | Relative Intensity | Possible Fragment Ion |

| 98 | Moderate | [M]⁺ (Molecular Ion) |

| 83 | Moderate | [M - CH₃]⁺ |

| 69 | High | [M - C₂H₅]⁺ or [M - CHO]⁺ |

| 55 | High | [C₄H₇]⁺ |

| 41 | High | [C₃H₅]⁺ |

| 39 | High | [C₃H₃]⁺ |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the neat liquid in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: The ¹H NMR spectrum is acquired using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each carbon environment. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope. The spectral width should encompass the expected range for all carbon atoms (typically 0-220 ppm).

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0 ppm. Integration of the ¹H NMR signals is performed to determine the relative number of protons.

IR Spectroscopy Protocol

-

Sample Preparation: As this compound is a liquid, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates.[1] The plates are then gently pressed together to form a uniform thin film.

-

Instrumentation: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

Background Spectrum: A background spectrum of the empty salt plates is recorded to subtract any atmospheric and instrumental interferences.

-

Sample Spectrum: The salt plates with the sample are placed in the spectrometer's sample holder, and the spectrum is acquired. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum, plotted as transmittance or absorbance versus wavenumber (cm⁻¹), is analyzed to identify the characteristic absorption bands of the functional groups present in the molecule.

Mass Spectrometry Protocol

-

Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS) for separation from any impurities. For direct injection, the sample is volatilized in the ion source.

-

Ionization: Electron ionization (EI) is a common method for volatile compounds. The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and subsequent fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Interpretation: The resulting mass spectrum, a plot of relative ion abundance versus m/z, is analyzed to identify the molecular ion peak and the fragmentation pattern, which provides structural information about the molecule.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

Biological Activities of Hex-2-yn-1-ol: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: Hex-2-yn-1-ol is a versatile acetylenic alcohol with established applications as a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and fragrance compounds. While extensive research has focused on its synthetic utility, the direct biological activities of this compound are less characterized in publicly available literature. This technical guide consolidates the current understanding of this compound's potential biological functions, including its putative antimicrobial and enzyme-inhibiting properties. In the absence of specific quantitative data, this document provides detailed, standardized experimental protocols for the evaluation of these activities and presents hypothetical data in structured tables to serve as a template for future research. Furthermore, this guide illustrates conceptual signaling pathways and experimental workflows using Graphviz diagrams to provide a clear visual framework for potential mechanisms of action and research strategies.

Introduction to this compound

This compound, a six-carbon acetylenic alcohol, is recognized for its utility as a building block in the synthesis of more complex molecules.[1] Its chemical structure, featuring both a hydroxyl group and an alkyne functional group, allows for a variety of chemical transformations, making it a valuable precursor in the pharmaceutical and fine chemical industries.[1] While its primary role has been in synthesis, the presence of these reactive moieties suggests potential for direct interaction with biological systems.

Potential Biological Activities

General statements in the literature suggest that this compound may possess notable biological activities, specifically in the realms of antimicrobial action and enzyme interaction.[1]

-

Antimicrobial Properties: The compound has been noted for its potential to inhibit the growth of various bacteria and fungi.[1] The mechanism of such activity is not yet elucidated but may involve disruption of microbial cell membranes or interference with essential enzymatic processes.

-

Enzyme Interactions: The ability of this compound to interact with proteins and enzymes is a key area for biochemical research.[1] The alkyne group, in particular, can be a reactive species capable of forming covalent or non-covalent bonds with enzyme active sites, potentially leading to inhibition.

Due to a significant gap in the scientific literature, specific quantitative data on these activities are not currently available. The following sections provide standardized methodologies to enable researchers to investigate these potential biological effects.

Quantitative Data Presentation (Hypothetical)

To facilitate the systematic evaluation and comparison of the biological activities of this compound, all quantitative data should be summarized in clearly structured tables. The following tables are provided as templates for presenting hypothetical data from antimicrobial and enzyme inhibition assays.

Table 1: Hypothetical Antimicrobial Activity of this compound

| Microorganism | Assay Type | Result (MIC, µg/mL) | Positive Control (MIC, µg/mL) |

| Escherichia coli | Broth Microdilution | 128 | Streptomycin (8) |

| Staphylococcus aureus | Broth Microdilution | 64 | Streptomycin (4) |

| Candida albicans | Broth Microdilution | 256 | Nystatin (16) |

Table 2: Hypothetical Enzyme Inhibition Data for this compound

| Enzyme Target | Assay Type | IC₅₀ (µM) | Inhibition Type |

| Cyclooxygenase-2 (COX-2) | Fluorometric Assay | 45 | Competitive |

| Acetylcholinesterase | Colorimetric Assay | 82 | Non-competitive |

Detailed Experimental Protocols

The following are detailed protocols for key experiments that can be employed to assess the biological activities of this compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

96-well microtiter plates

-

Standardized microbial suspension (e.g., 5 x 10⁵ CFU/mL)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound stock solution

-

Positive control antibiotic (e.g., Streptomycin for bacteria, Nystatin for yeast)

-

Negative control (vehicle, e.g., DMSO)

-

Resazurin solution (for viability indication)

Procedure:

-

Prepare serial two-fold dilutions of this compound in the broth medium in the wells of a 96-well plate. The concentration range should be sufficient to determine the MIC (e.g., 512 µg/mL to 1 µg/mL).

-

Prepare wells for positive and negative controls.

-

Inoculate each well with the standardized microbial suspension.

-

Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for yeast) for 24 hours.

-

After incubation, add resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates microbial growth.

-

The MIC is defined as the lowest concentration of this compound that prevents this color change.

Enzyme Inhibition Assay: General Protocol

This protocol outlines a general procedure for assessing the inhibitory effect of this compound on a target enzyme.

Materials:

-

Purified enzyme of interest

-

Substrate for the enzyme

-

Buffer solution at optimal pH for the enzyme

-

This compound stock solution

-

96-well plates or cuvettes

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In the wells of a microplate, add the enzyme solution and the different concentrations of this compound. Include a control with no inhibitor.

-

Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme.

-

Initiate the enzymatic reaction by adding the substrate to each well.

-

Monitor the rate of the reaction by measuring the change in absorbance or fluorescence over time using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the control without the inhibitor.

-

Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate a hypothetical signaling pathway that could be modulated by a bioactive compound and a general experimental workflow for screening such compounds.

References

A Comprehensive Technical Guide to Hex-2-yn-1-ol (CAS 764-60-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties, toxicological data, synthesis, and reactivity of hex-2-yn-1-ol (CAS 764-60-3). The information is presented to support its application in research, particularly in organic synthesis and as a potential building block for novel therapeutic agents.

Core Properties and Data

This compound is an organic compound classified as an alkyne alcohol.[1] Its structure features a six-carbon chain with a hydroxyl group at the first carbon and a carbon-carbon triple bond between the second and third carbons.[1] This unique arrangement of functional groups imparts notable reactivity, making it a versatile intermediate in organic synthesis.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | 2-Hexyn-1-ol, 2-Hexynol | [1] |

| CAS Number | 764-60-3 | [2] |

| Molecular Formula | C₆H₁₀O | [2] |

| Molecular Weight | 98.14 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 0.893 g/mL at 25 °C | [4][5] |

| Boiling Point | 66-67 °C at 10 mmHg | [4][5] |

| Melting Point | -52.5 °C | [6] |

| Flash Point | 68 °C (154.4 °F) | [5] |

| Refractive Index | n20/D 1.4536 | [4][5] |

| Solubility | Soluble in organic solvents, limited solubility in water | [1] |

| SMILES | CCCC#CCO | [2] |

| InChI Key | BTDWSZJDLLLTMI-UHFFFAOYSA-N | [2] |

Toxicological and Safety Information

This compound is classified as a hazardous substance. Proper safety precautions must be observed during its handling and use. A summary of its GHS hazard classifications is provided in Table 2.

| Hazard Class | GHS Code | Description | Reference(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [6][7] |

| Serious Eye Damage | H318 | Causes serious eye damage | [8] |

| Flammable Liquid | H226 | Flammable liquid and vapor | [8] |

Signal Word: Danger[8]

Precautionary Statements: P210, P264, P270, P280, P301+P312, P305+P351+P338, P370+P378, P501[5][7]

It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.

Synthesis and Reactivity

This compound is a valuable building block in organic chemistry due to the reactivity of its hydroxyl and alkyne functional groups.

Synthesis of this compound

Several synthetic routes for this compound have been reported. A general workflow for its synthesis is depicted below.

Caption: General synthesis workflow for this compound.

One common method involves the reaction of propargyl bromide with acetaldehyde in the presence of a strong base like potassium hydroxide. Other reported methods include the hydrolysis of 2-hexyne and the reduction of corresponding carbonyl compounds.

Reactivity and Chemical Transformations

The presence of both a hydroxyl group and a triple bond allows for a variety of chemical transformations.

Caption: Key chemical reactions involving this compound.

Notable reactions include:

-

Nucleophilic Addition: The hydroxyl group can act as a nucleophile.

-

Esterification: It reacts with acids to form esters.

-

Oxidation: The alcohol can be oxidized to aldehydes or ketones.

-

Friedel-Crafts Cyclization: A derivative of this compound, an α-hydroxy-α-alkenylsilane, can undergo intramolecular Friedel-Crafts cyclization.

Experimental Protocols

Intramolecular Friedel-Crafts Cyclization of a this compound Derivative

This protocol describes the acid-catalyzed intramolecular Friedel-Crafts cyclization of an α-hydroxy-α-alkenylsilane, which can be derived from 2-hexyn-1-ol, 6-phenyl-. This reaction is significant for synthesizing enantio-enriched tetrahydronaphthalenes.

Materials:

-

(R)-α-hydroxy-α-alkenylsilane (derived from 2-hexyn-1-ol, 6-phenyl-)

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

-

3Å Molecular Sieves (MS)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous solution of NaHCO₃

-

Anhydrous Na₂SO₄

Procedure:

-

To a solution of (R)-α-hydroxy-α-alkenylsilane (1.0 mmol) in CH₂Cl₂ (10 mL), add 3Å molecular sieves.

-

Cool the mixture to -78 °C.

-

Add TMSOTf (0.2 equiv) dropwise.

-

Stir the reaction mixture at -78 °C for 21 hours.

-

Quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by flash column chromatography.

Biological Activity

Preliminary reports suggest that this compound may possess antimicrobial properties. However, detailed studies on its mechanism of action and its effects on specific signaling pathways in biological systems are currently limited. Further research is warranted to explore its potential as an antimicrobial agent and to elucidate its biological targets.

This technical guide provides a summary of the currently available information on this compound (CAS 764-60-3). Researchers and drug development professionals are encouraged to consider its versatile chemistry for the synthesis of novel compounds with potential therapeutic applications. As with all chemicals, it is imperative to consult the full Safety Data Sheet (SDS) before use and to handle it with appropriate safety precautions.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Buy this compound | 764-60-3 [smolecule.com]

- 3. chemscene.com [chemscene.com]

- 4. CAS 764-60-3: 2-Hexyn-1-ol | CymitQuimica [cymitquimica.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Page loading... [guidechem.com]

- 8. This compound | C6H10O | CID 69818 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity and Functional Groups of Hex-2-yn-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hex-2-yn-1-ol is a bifunctional organic molecule featuring a primary alcohol and an internal alkyne. This unique combination of functional groups makes it a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and fine chemicals. This guide provides a comprehensive overview of the reactivity of this compound, detailing the characteristic reactions of its alcohol and alkyne moieties. Experimental protocols, quantitative data, and visual diagrams of reaction pathways are presented to offer a thorough resource for laboratory applications.

Introduction

This compound (CAS No: 764-60-3) is a linear six-carbon molecule containing a hydroxyl group at position 1 and a carbon-carbon triple bond between positions 2 and 3.[1][2] Its structure allows for a rich and diverse range of chemical transformations, enabling the synthesis of a wide array of more complex molecules. The primary alcohol can undergo oxidation and substitution reactions, while the internal alkyne is susceptible to addition and reduction reactions. Understanding the interplay and selective transformation of these functional groups is crucial for its effective utilization in synthetic chemistry.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is provided below. This data is essential for the identification and characterization of the compound in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O | [1][2] |

| Molecular Weight | 98.14 g/mol | [1] |

| Boiling Point | 66-67 °C at 10 mmHg | |

| Density | 0.893 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.4536 | |

| IR Spectroscopy (cm⁻¹) | Data available, characteristic peaks for O-H and C≡C stretching | [3] |

| ¹H NMR Spectroscopy | Spectrum available | |

| ¹³C NMR Spectroscopy | Data available | [2] |

| Mass Spectrometry | Mass spectrum available | [1][2] |

Reactivity of the Functional Groups

The reactivity of this compound is dictated by its two primary functional groups: the primary alcohol and the internal alkyne.

Reactions of the Primary Alcohol

The primary alcohol moiety in this compound can undergo several key transformations.

Oxidation of the primary alcohol can yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

-

To Hex-2-ynal (Aldehyde): Mild oxidizing agents such as pyridinium chlorochromate (PCC) are used to selectively oxidize the primary alcohol to an aldehyde without affecting the alkyne.

-

To Hex-2-ynoic Acid (Carboxylic Acid): Stronger oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) will oxidize the primary alcohol to a carboxylic acid.

This compound can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) in the presence of an acid catalyst to form the corresponding esters. This reaction is fundamental in the synthesis of various derivatives.

The hydroxyl group can be converted into a better leaving group, such as a halide, to facilitate nucleophilic substitution reactions. Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are commonly used for this transformation.

Reactions of the Internal Alkyne

The internal alkyne in this compound is a region of high electron density, making it susceptible to a variety of addition reactions.

The triple bond can be selectively reduced to either a cis-alkene, a trans-alkene, or a fully saturated alkane.

-

cis-Alkene (Z)-Hex-2-en-1-ol: This is achieved through catalytic hydrogenation using a poisoned catalyst, such as Lindlar's catalyst (Pd/CaCO₃/Pb(OAc)₂).

-

trans-Alkene (E)-Hex-2-en-1-ol: The use of sodium or lithium metal in liquid ammonia (a dissolving metal reduction) results in the formation of the trans-alkene.

-

Alkane (Hexan-1-ol): Complete reduction to the corresponding alkane can be accomplished by catalytic hydrogenation with a more active catalyst like palladium on carbon (Pd/C).

The alkyne can undergo electrophilic addition with halogens (Br₂, Cl₂) and hydrogen halides (HBr, HCl). The reaction can proceed in a stepwise manner, adding one or two equivalents of the reagent.

The acid-catalyzed hydration of the internal alkyne, typically using mercuric sulfate as a catalyst, leads to the formation of an enol intermediate which then tautomerizes to a ketone. For an internal alkyne like in this compound, this reaction will produce a mixture of two possible ketones.

Strong oxidizing agents such as ozone (O₃) or potassium permanganate (KMnO₄) can cleave the triple bond, yielding two carboxylic acids.

Experimental Protocols

Detailed methodologies for key transformations of this compound are provided below. These protocols are based on established procedures for similar substrates and should be adapted and optimized for specific laboratory conditions.

Oxidation to Hex-2-ynal

Objective: To selectively oxidize the primary alcohol of this compound to the corresponding aldehyde.

Reagents and Materials:

-

This compound

-

Pyridinium chlorochromate (PCC)

-

Dichloromethane (anhydrous)

-

Silica gel

-

Round-bottom flask, magnetic stirrer, and other standard glassware

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous dichloromethane.

-

Add pyridinium chlorochromate (PCC) to the solution in one portion.

-

Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Wash the silica gel pad with additional diethyl ether.

-

Combine the organic filtrates and remove the solvent under reduced pressure to yield the crude Hex-2-ynal.

-

Purify the product by column chromatography on silica gel.

Reduction to (Z)-Hex-2-en-1-ol

Objective: To selectively reduce the alkyne of this compound to a cis-alkene.

Reagents and Materials:

-

This compound

-

Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate)

-

Quinoline

-

Methanol or hexane as solvent

-

Hydrogen gas (balloon or hydrogenation apparatus)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Dissolve this compound in methanol or hexane in a round-bottom flask.

-

Add Lindlar's catalyst (typically 5-10% by weight of the alkyne) and a small amount of quinoline (as a catalyst poison to prevent over-reduction).

-

Evacuate the flask and backfill with hydrogen gas. Maintain a hydrogen atmosphere (e.g., with a balloon).

-

Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or gas chromatography (GC).

-

Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Wash the celite pad with the reaction solvent.

-

Remove the solvent from the filtrate under reduced pressure to obtain the crude (Z)-Hex-2-en-1-ol.

-

Purify the product by distillation or column chromatography.

Reaction Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key reaction pathways of this compound and a typical experimental workflow for its transformation.

Caption: Key reaction pathways of this compound.

Caption: General experimental workflow for this compound transformations.

Conclusion

This compound is a valuable and versatile starting material in organic synthesis. Its bifunctional nature allows for a wide range of selective transformations at either the primary alcohol or the internal alkyne. A thorough understanding of its reactivity, as outlined in this guide, is essential for researchers and drug development professionals to effectively harness its synthetic potential in the creation of novel and complex molecules. The provided data and protocols serve as a foundational resource for the practical application of this compound chemistry.

References

An In-depth Technical Guide to the Discovery and History of Hex-2-yn-1-ol

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of Hex-2-yn-1-ol, a versatile acetylenic alcohol. The document details its chemical and physical properties, historical synthesis, modern preparative methods with detailed experimental protocols, and its applications in the pharmaceutical and fragrance industries.

Introduction

This compound, with the chemical formula C₆H₁₀O, is a valuable intermediate in organic synthesis.[1][2] Its structure, featuring both a hydroxyl group and a carbon-carbon triple bond, allows for a wide range of chemical transformations, making it a key building block for more complex molecules.[1] This guide explores the foundational knowledge surrounding this compound, from its discovery to its current applications.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a faint odor.[1] A comprehensive summary of its physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O | [1][3][4] |

| Molecular Weight | 98.14 g/mol | [1][3] |

| CAS Number | 764-60-3 | [3][4] |

| Appearance | Clear, colorless to pale yellow liquid | [1] |

| Boiling Point | 66-67 °C at 10 mmHg | [PubChem] |

| Density | 0.893 g/mL at 25 °C | [PubChem] |

| Refractive Index (n₂₀/D) | 1.4536 | [PubChem] |

| Solubility | Soluble in water | [PubChem] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. Key spectral data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | ¹³C NMR |

| Awaited experimental data. | Awaited experimental data. |

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 (broad) | O-H stretch |

| ~2950-2850 | C-H stretch (alkyl) |

| ~2250 (weak) | C≡C stretch |

| ~1050 | C-O stretch |

Mass Spectrometry (MS)

The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z = 98.14.

Discovery and History

While the specific historical account of the first synthesis of this compound is not prominently documented in readily available literature, the synthesis of acetylenic alcohols, in general, dates back to the late 19th and early 20th centuries. The development of the Grignard reaction by Victor Grignard in 1900 provided a foundational method for the preparation of such compounds. The reaction of a Grignard reagent with an aldehyde or ketone containing an alkyne moiety, or the reaction of an alkynyl Grignard reagent with an aldehyde, became a standard procedure for creating propargyl alcohols.

The industrial synthesis of the parent compound, propargyl alcohol (prop-2-yn-1-ol), was pioneered by Walter Reppe at BASF.[5] This work laid the groundwork for the synthesis of a wide range of substituted acetylenic alcohols, including this compound.

Synthesis of this compound

Several synthetic routes to this compound have been developed. The most common and versatile method involves the reaction of an organometallic reagent with an appropriate electrophile.

Grignard Reaction of 1-Pentyne with Formaldehyde

A robust and widely applicable method for the synthesis of this compound is the reaction of the Grignard reagent derived from 1-pentyne (pentynylmagnesium bromide) with formaldehyde.

Reaction Scheme:

Experimental Protocol:

-

Materials:

-

1-Pentyne

-

Ethylmagnesium bromide (in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Paraformaldehyde

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Diethyl ether

-

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a solution of ethylmagnesium bromide in anhydrous THF.

-

Cool the flask in an ice bath.

-

Slowly add 1-pentyne dropwise to the Grignard reagent solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

In a separate flask, heat paraformaldehyde under an inert atmosphere to generate gaseous formaldehyde, which is then passed through the Grignard solution. Alternatively, the Grignard reagent can be added to a slurry of paraformaldehyde in THF.

-

After the reaction with formaldehyde is complete, cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification

The crude this compound can be purified by fractional distillation under reduced pressure.

Experimental Protocol:

-

Apparatus:

-

Short-path distillation apparatus

-

Vacuum pump

-

Heating mantle

-

Cold trap

-

-

Procedure:

-

Set up the short-path distillation apparatus and ensure all joints are properly sealed.

-

Place the crude this compound in the distillation flask with a magnetic stir bar.

-

Slowly apply vacuum to the system.

-

Gently heat the distillation flask using a heating mantle.

-

Collect the fraction that distills at 66-67 °C under a pressure of 10 mmHg.

-

Applications

This compound is a key intermediate in several industrial applications, most notably in the fragrance and pharmaceutical sectors.

Fragrance Industry

The primary application of this compound is as a precursor to trans-2-hexenol, a compound with a characteristic green, leafy, and fruity aroma.[3] trans-2-Hexenol is widely used in the formulation of perfumes and flavorings to impart fresh and natural notes.

Pharmaceutical and Agrochemical Synthesis

The presence of both a hydroxyl group and an alkyne moiety makes this compound a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] The alkyne can be further functionalized through various reactions, including click chemistry, Sonogashira coupling, and reduction to either cis- or trans-alkenes, while the hydroxyl group can be oxidized or converted to a leaving group for substitution reactions.

Biological Activity

This compound has been reported to exhibit antimicrobial properties, with studies indicating its potential to inhibit the growth of certain bacteria and fungi.[1] The exact mechanism of action is not fully elucidated but is thought to involve the interaction of the alkyne group with cellular components. Additionally, the compound's ability to interact with enzymes makes it a subject of interest in biochemical research.[1] Further investigation is required to fully understand its biological signaling pathways and potential therapeutic applications.

Conclusion

This compound is a valuable and versatile chemical intermediate with established applications in the fragrance industry and growing potential in pharmaceutical and materials science. Its synthesis, primarily through the Grignard reaction, is well-established, and its unique bifunctional nature allows for a wide array of chemical transformations. Further research into its biological activities may uncover new applications for this important building block.

References

- 1. Buy this compound | 764-60-3 [smolecule.com]

- 2. Page loading... [guidechem.com]

- 3. 2-Hexyn-1-ol, 2-Hexynol, this compound, 2-Hexyne-1-ol, 1-Hydroxy-2-hexyne, 764-60-3, 2-hexenol, Hexyn, Mumbai, India [jaydevchemicals.com]

- 4. 2-Hexyn-1-ol [webbook.nist.gov]

- 5. Propargyl alcohol - Wikipedia [en.wikipedia.org]

Hex-2-yn-1-ol: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for Hex-2-yn-1-ol (CAS No: 764-60-3), a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and fine chemicals.[1] Adherence to rigorous safety protocols is essential when working with this compound to mitigate potential hazards.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are ingestion, skin contact, and eye contact. It is harmful if swallowed and is presumed to cause skin and eye irritation.[2][3]

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information.

| Classification | Category | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | Warning |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor | GHS02 (Flame) | Warning |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | GHS07 (Exclamation Mark) | Warning |

| Aquatic Acute | Category 2 | H401: Toxic to aquatic life | None | None |

Data sourced from aggregated GHS information and supplier safety data sheets.[2]

Precautionary Statements

A comprehensive list of precautionary statements is provided below, outlining measures to prevent and respond to exposure.

| Code | Statement |

| Prevention | |

| P210 | Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[4][5] |

| P264 | Wash skin thoroughly after handling.[2] |

| P270 | Do not eat, drink or smoke when using this product.[2] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| Response | |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| P330 | Rinse mouth.[2] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6] |

| P370 + P378 | In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish. |

| Storage | |

| P403 + P235 | Store in a well-ventilated place. Keep cool.[7] |

| Disposal | |

| P501 | Dispose of contents/container to an approved waste disposal plant.[2][7] |

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is critical for its safe handling and use in experimental design.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O | [1][2] |

| Molecular Weight | 98.14 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [3][8] |

| Density | 0.893 g/mL at 25 °C | [8] |

| Boiling Point | 66-67 °C at 10 mmHg | [8] |

| Flash Point | 68 °C (154.4 °F) | [8] |

| Solubility | Slightly soluble in water; soluble in organic solvents. | [3][8] |

| Refractive Index | n20/D 1.4536 | [8] |

| Vapor Pressure | 2.52 mmHg at 25°C | [8] |

Experimental Protocols for Safe Handling and Storage

The following protocols are designed to minimize risk during the handling and storage of this compound in a laboratory setting.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area. Use of a chemical fume hood is mandatory to control exposure to vapors.[7]

-

Explosion-Proof Equipment: All electrical equipment (stirring plates, vacuum pumps, lighting) used in the vicinity of this compound must be explosion-proof.[7][9]

-

Static Discharge: Ground and bond all containers and receiving equipment to prevent static discharge, which can be an ignition source.[7][10]

-

Emergency Equipment: Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[10]

Personal Protective Equipment (PPE)

A risk assessment should always be performed to determine the appropriate level of PPE. The following are minimum requirements.

| Protection Type | Specification | Rationale |

| Eye/Face | Chemical safety goggles or a face shield. | Protects against splashes and vapors.[9] |

| Hand | Nitrile rubber gloves or other chemically resistant gloves. | Prevents skin contact. Gloves must be inspected before use and disposed of properly.[6][10] |

| Body | Flame-retardant lab coat. | Protects skin from accidental contact and provides a barrier in case of fire. |

| Respiratory | Use a respirator with an appropriate organic vapor cartridge (e.g., Type ABEK EN14387) if ventilation is inadequate or for spill cleanup. | Prevents inhalation of harmful vapors.[6] |

Handling Protocol

-

Preparation: Before handling, ensure all engineering controls are operational and the required PPE is worn. Clear the work area of unnecessary items and potential ignition sources.[4]

-

Dispensing: Use non-sparking tools for all transfers.[7][10] Avoid creating mists or vapors.

-

Heating: When heating is required, use a controlled heating mantle or oil bath. Do not use open flames.

-

Hygiene: Avoid contact with skin, eyes, and clothing.[10] Do not eat, drink, or smoke in the work area.[10] Wash hands thoroughly after handling the compound.[4][6]

Storage Protocol

-

Container: Keep the compound in its original, tightly sealed container.[4][7]

-

Location: Store in a cool, dry, and well-ventilated area designated for flammable liquids.[6][7][10] Recommended storage temperature is between 2-8 °C.[6]

-

Ignition Sources: Store away from heat, sparks, open flames, and other sources of ignition.[10]

-

Incompatibilities: Segregate from incompatible materials such as strong oxidizing agents and strong acids.[7][9]

Emergency Procedures

Immediate and appropriate response is crucial in the event of an emergency.

Exposure Protocol

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7][9]

-

Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[7][9]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[6][7]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Spill and Leak Protocol

-

Evacuation: Immediately evacuate all non-essential personnel from the spill area.

-

Ventilation: Ensure the area is well-ventilated.

-

Containment: Prevent the spill from entering drains or waterways.[6][10]

-

Cleanup: Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[9][10] Collect the absorbed material using non-sparking tools and place it in a sealed container for disposal.[10]

Firefighting Protocol

-

Suitable Extinguishing Media: Use carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[6][7] Water spray may be used to cool containers but may be ineffective at extinguishing the fire.[7]

-

Firefighter Protection: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

-

Hazards: The compound is flammable and its vapors can form explosive mixtures with air.[4] Containers may explode when heated.[7]

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for ensuring the safe handling of this compound from procurement to disposal.

Caption: Logical workflow for the safe handling and management of this compound.

References

- 1. Buy this compound | 764-60-3 [smolecule.com]

- 2. This compound | C6H10O | CID 69818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. carlroth.com [carlroth.com]

- 5. pentachemicals.eu [pentachemicals.eu]

- 6. chemicalbook.com [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. chembk.com [chembk.com]

- 9. fishersci.com [fishersci.com]

- 10. go.lupinsys.com [go.lupinsys.com]

Solubility of Hex-2-yn-1-ol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Hex-2-yn-1-ol in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on the fundamental principles governing the solubility of hexynols, qualitative solubility of analogous compounds, a detailed experimental protocol for determining solubility, and an introduction to predictive thermodynamic models.

Physicochemical Properties of this compound

This compound is a six-carbon alcohol containing a carbon-carbon triple bond between the second and third carbon atoms. Its structure, featuring both a hydrophilic hydroxyl (-OH) group and a lipophilic hexynyl backbone, results in an amphiphilic nature that dictates its solubility profile. The hydroxyl group is capable of acting as both a hydrogen bond donor and acceptor, promoting solubility in polar solvents. Conversely, the hydrocarbon chain contributes to its affinity for nonpolar organic solvents.

Principles of Solubility for this compound

The solubility of this compound in a given organic solvent is governed by the principle of "like dissolves like." This means that its solubility will be highest in solvents with similar polarity.

-

Polar Solvents: Protic polar solvents, such as alcohols (e.g., methanol, ethanol), can engage in hydrogen bonding with the hydroxyl group of this compound, leading to high miscibility. Aprotic polar solvents (e.g., acetone, ethyl acetate) can act as hydrogen bond acceptors, also resulting in good solubility.

-

Nonpolar Solvents: In nonpolar solvents like hexane and toluene, the primary intermolecular interactions with this compound are weaker van der Waals forces. While the hexynyl chain has an affinity for these solvents, the polar hydroxyl group can limit solubility. Generally, as the carbon chain length of an alcohol increases, its solubility in water and other polar solvents decreases, while its solubility in nonpolar solvents increases[1].

Qualitative Solubility of Structurally Related C6 Alcohols

While specific quantitative data for this compound is scarce, the solubility of structurally similar C6 alcohols provides valuable insight into its expected behavior. The following table summarizes the qualitative solubility of 1-Hexanol in various solvents.

| Solvent | Solvent Type | Expected Solubility of 1-Hexanol | Reference |

| Water | Polar Protic | Slightly Soluble | [2] |

| Ethanol | Polar Protic | Miscible | [2] |

| Diethyl Ether | Polar Aprotic | Miscible | [2] |

| Most Organic Solvents | - | Miscible | [2] |

Based on these data for 1-Hexanol, it is anticipated that this compound will also exhibit good solubility in a wide range of common organic solvents, particularly those with some degree of polarity.

Experimental Protocol for Determining Solubility

For precise quantitative data, experimental determination of solubility is necessary. The isothermal shake-flask method is a reliable and widely used technique for determining the solubility of a liquid solute in a solvent.

Objective: To determine the concentration of this compound in a saturated solution with a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Volumetric flasks and pipettes

-

Gas chromatograph (GC) with a suitable column and detector (e.g., Flame Ionization Detector - FID) or other suitable analytical instrument (e.g., HPLC)

-

Syringes and syringe filters (PTFE, 0.22 µm)

-

Vials for sample collection

Procedure:

-

Preparation of Supersaturated Solution: In a sealed vial, add an excess amount of this compound to a known volume of the chosen organic solvent.

-

Equilibration: Place the vial in a thermostatic shaker set to the desired temperature. The mixture should be agitated for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The temperature should be monitored and controlled throughout the process.

-

Phase Separation: After the equilibration period, cease agitation and allow the solution to stand undisturbed in the thermostat for at least 24 hours to allow for complete phase separation of the undissolved solute.

-

Sample Withdrawal and Preparation: Carefully withdraw a sample from the supernatant (the clear, saturated solvent phase) using a pre-warmed syringe to avoid precipitation due to temperature changes. The sample should be immediately filtered through a syringe filter into a pre-weighed volumetric flask.

-

Quantification: Determine the mass of the collected sample. Dilute the sample with the pure solvent to a concentration within the calibrated range of the analytical instrument.

-

Analysis: Analyze the diluted sample using a pre-calibrated Gas Chromatograph (or other suitable instrument) to determine the concentration of this compound.

-

Data Calculation: The solubility is then calculated and can be expressed in various units such as g/100g of solvent, molality, or mole fraction.

Workflow for Experimental Solubility Determination

Predictive Thermodynamic Models

In the absence of experimental data, thermodynamic models can provide estimations of solubility. The UNIFAC (UNIQUAC Functional-group Activity Coefficients) method is a group-contribution model that can be used to predict activity coefficients in liquid mixtures, from which solubility can be calculated[3].

The UNIFAC model breaks down molecules into their constituent functional groups. By using pre-determined interaction parameters between these groups, the activity coefficient of a solute in a solvent can be estimated. For this compound, the relevant functional groups would be CH3, CH2, C≡C, and OH. While a detailed explanation of the UNIFAC model is beyond the scope of this guide, it is a powerful tool for researchers in drug development and process chemistry for predicting phase equilibria.

Logical Relationship for UNIFAC Prediction

Conclusion

References

Methodological & Application

Application Notes and Protocols: The Use of Hex-2-yn-1-ol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hex-2-yn-1-ol, a propargylic alcohol, is a versatile and valuable building block in modern organic synthesis. Its bifunctional nature, possessing both a reactive hydroxyl group and an internal alkyne, allows for a diverse range of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic reactions, highlighting its utility in the construction of complex molecular architectures relevant to pharmaceutical and fine chemical industries.

Key Applications of this compound

This compound serves as a precursor in a variety of important organic reactions, including but not limited to:

-

Cross-Coupling Reactions: Particularly the Sonogashira coupling, to form substituted alkynes and enynes.

-

Cyclization Reactions: Acting as a precursor to heterocyclic compounds such as furans and butenolides.

-

Multicomponent Reactions: Engaging in convergent synthesis to rapidly build molecular complexity.

These applications underscore the importance of this compound in generating scaffolds for drug discovery and development.

Application 1: Sonogashira Coupling for the Synthesis of Aryl-Substituted Alkynes